molecular formula C19H26O12 B1143551 alpha-D-Glucopyranoside, beta-D-fructofuranosyl, benzoate CAS No. 12738-64-6

alpha-D-Glucopyranoside, beta-D-fructofuranosyl, benzoate

Cat. No.: B1143551
CAS No.: 12738-64-6
M. Wt: 446.4
InChI Key:
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Description

Synthesis Analysis

The synthesis of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, benzoate can be achieved through a multi-step process involving protection and deprotection of functional groups, glycosylation, and benzoate esterification. The starting materials include D-glucose, D-fructose, benzoic acid, acetic anhydride, methanol, sodium methoxide, acetic acid, triethylamine, p-toluenesulfonic acid, dichloromethane, diethyl ether, and water.


Molecular Structure Analysis

The molecular formula of GFBE is C19H26O12, and its molecular weight is 446.4 . The detailed molecular structure analysis can be found in various scientific databases .

Scientific Research Applications

  • Chemical Synthesis and Characterization :

    • Alpha-D-Glucopyranoside and Beta-D-Fructofuranosyl derivatives have been synthesized and characterized in various studies. For instance, one study involved the preparation of beta-D-fructofuranosyl O-(alpha-D-galactopyranosyl uronic acid)-(1----6)-O-alpha-D-glucopyranoside through treating raffinose with D-galactose oxidase, followed by hypoiodite oxidation (Kelleher & Bhavanandan, 1986).
    • Another research synthesized 1-thiosucrose and its anomers, investigating the behavior of levansucrase and invertase with this substrate analog (Defaye et al., 1984).
  • Glycosylation Studies :

    • Studies have focused on glycosylated compounds involving alpha-D-Glucopyranoside and Beta-D-Fructofuranosyl. For example, new nervogenic acid glycosides were isolated and their structures were established using various spectral techniques (Šlapetová et al., 2009).
    • Another study described the synthesis and reactions of leucrose and its exocyclic glycal, contributing to the knowledge in this area (Thiem & Kleeberg, 1990).
  • Enzymatic Reactions and Transglucosylation :

    • The novel transglucosylating reaction of sucrose phosphorylase towards carboxylic compounds like benzoic acid was examined. This study contributed to understanding the enzyme's behavior in glucosylation reactions (Sugimoto et al., 2007).
  • Phytochemical Studies :

    • Phytochemical research has identified glycosides related to alpha-D-Glucopyranoside and Beta-D-Fructofuranosyl. For instance, constituents from the fresh water fern Salvinia molesta were isolated, showing potent antioxidant activity (Choudhary et al., 2008).
  • Structural Analysis and Crystallography :

    • Studies have also been conducted on the crystal structure of compounds like nystose trihydrate, providing insights into the molecular structure and bonding of these sugars (Okuyama et al., 1993).

Mechanism of Action

GFBE exerts its biological effects through various mechanisms. It has been shown to modulate the expression of various genes involved in inflammation and oxidative stress. GFBE also activates various signaling pathways, including the Nrf2 pathway, which plays a crucial role in regulating cellular antioxidant defense.

Safety and Hazards

While specific safety and hazard information for GFBE is not available, general precautions include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and ensuring appropriate exhaust ventilation at places where dust is formed .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, benzoate can be achieved through a multi-step process involving protection and deprotection of functional groups, glycosylation, and benzoate esterification.", "Starting Materials": [ "D-glucose", "D-fructose", "benzoic acid", "acetic anhydride", "methanol", "sodium methoxide", "acetic acid", "triethylamine", "p-toluenesulfonic acid", "dichloromethane", "diethyl ether", "water" ], "Reaction": [ "Protection of glucose as a benzyl ether using benzyl chloride and triethylamine in dichloromethane", "Protection of fructose as a methoxymethyl ether using methoxymethyl chloride and triethylamine in dichloromethane", "Deprotection of glucose benzyl ether using p-toluenesulfonic acid in methanol", "Glycosylation of deprotected glucose with protected fructose using p-toluenesulfonic acid as a catalyst in dichloromethane", "Deprotection of fructose methoxymethyl ether using sodium methoxide in methanol", "Esterification of the resulting disaccharide with benzoic acid using acetic anhydride and triethylamine in dichloromethane", "Purification of the final product using column chromatography with a mixture of dichloromethane and diethyl ether as the eluent" ] }

CAS No.

12738-64-6

Molecular Formula

C19H26O12

Molecular Weight

446.4

IUPAC Name

benzoic acid;(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C12H22O11.C7H6O2/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;8-7(9)6-4-2-1-3-5-6/h4-11,13-20H,1-3H2;1-5H,(H,8,9)/t4-,5-,6-,7-,8+,9-,10+,11-,12+;/m1./s1

SMILES

C1=CC=C(C=C1)C(=O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O

Origin of Product

United States

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